molecular formula C8H10N2O2 B1584607 2-Methoxybenzhydrazide CAS No. 7466-54-8

2-Methoxybenzhydrazide

Cat. No.: B1584607
CAS No.: 7466-54-8
M. Wt: 166.18 g/mol
InChI Key: QMGXWNSSMGAHCA-UHFFFAOYSA-N
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Description

2-Methoxybenzhydrazide is an organic compound with the molecular formula C8H10N2O2. It is also known by other names such as o-Methoxybenzhydrazide, Benzoic acid, 2-methoxy-, hydrazide, and o-Anisic acid hydrazide . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a hydrazide functional group (-CONHNH2). It is commonly used as a pharmaceutical intermediate and in various chemical syntheses .

Scientific Research Applications

2-Methoxybenzhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Safety and Hazards

2-Methoxybenzhydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzhydrazide can be synthesized through the reaction of 2-methoxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as methanol or ethanol. The general reaction is as follows:

2-Methoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Methoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Methoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxybenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methoxybenzohydrazide
  • 2-Methoxybenzoylhydrazine
  • 2-Methoxybenzoic acid hydrazide

Comparison: 2-Methoxybenzhydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. For example, the methoxy group can increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the hydrazide group provides versatility in forming various derivatives through nucleophilic substitution .

Properties

IUPAC Name

2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGXWNSSMGAHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225642
Record name 2-Methoxybenzoyl hydrazide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-54-8
Record name 2-Methoxybenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7466-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxybenzoyl hydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Methoxybenzohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402658
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Record name 2-Methoxybenzoyl hydrazide
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Record name o-anisohydrazide
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Record name 2-METHOXYBENZOYL HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Methoxybenzohydrazide?

A1: The molecular formula of 2-Methoxybenzohydrazide is C8H10N2O2, and its molecular weight is 166.18 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 2-Methoxybenzohydrazide?

A2: Commonly employed techniques include Fourier-transform infrared spectroscopy (FTIR) [2, 3, 5-8, 11-14, 16, 18-20, 22, 23], nuclear magnetic resonance (NMR) spectroscopy (specifically 1H NMR) [, , ], and ultraviolet-visible (UV-Vis) spectroscopy [, , ]. X-ray diffraction is often used to determine the crystal structure of the compound and its derivatives. [2-8, 11-14, 16-20, 22, 23]

Q3: What key structural features are revealed by spectroscopic analyses of 2-Methoxybenzohydrazide?

A3: FTIR spectra confirm the presence of characteristic functional groups: carbonyl (C=O), hydrazide (N-H), and aromatic C-H stretching vibrations. NMR provides information on the hydrogen atom environments within the molecule, confirming its structure. X-ray crystallography reveals the spatial arrangement of atoms, highlighting the E or Z configuration about the C=N bond in derivatives, and often showing intramolecular hydrogen bonding. [2-8, 11-14, 16-20, 22, 23]

Q4: How is 2-Methoxybenzohydrazide commonly synthesized?

A4: It is typically prepared by reacting methyl 2-methoxybenzoate with hydrazine hydrate. []

Q5: What is the significance of the hydrazide group in 2-Methoxybenzohydrazide's reactivity?

A5: The hydrazide group (-CONHNH2) is highly reactive and easily undergoes condensation reactions, particularly with aldehydes and ketones, to form hydrazones (Schiff bases). [2, 3, 5-8, 11-14, 16, 18-20, 22]

Q6: What types of heterocyclic compounds can be synthesized using 2-Methoxybenzohydrazide as a starting material?

A6: 2-Methoxybenzohydrazide serves as a precursor for various heterocycles, including 1,3,4-oxadiazoles [, , ] and 1,3-oxazepines [].

Q7: What is the role of 2-Methoxybenzohydrazide in forming coordination complexes?

A7: The presence of both nitrogen and oxygen atoms with lone pairs in 2-Methoxybenzohydrazide, particularly in its hydrazone derivatives, allows it to act as a chelating ligand, coordinating to metal ions like vanadium [, ], molybdenum [, , ], and zinc [].

Q8: What are the potential applications of 2-Methoxybenzohydrazide derivatives in medicinal chemistry?

A8: Derivatives have shown promising biological activities, including antimicrobial (antibacterial and antifungal) [], insulin-mimetic [], and antiglycation properties. [, ]

Q9: How does the structure of 2-Methoxybenzohydrazide derivatives influence their biological activity?

A9: Modifying the substituents on the benzene ring or the hydrazone moiety can significantly impact the biological activity of the resulting compounds. For example, introducing halogens (like bromine or chlorine) or other functional groups can alter the compound's lipophilicity, polarity, and electronic properties, ultimately affecting its interaction with biological targets. [5-8, 11, 13, 16, 18-20, 22]

Q10: How is computational chemistry employed in research related to 2-Methoxybenzohydrazide?

A10: Computational methods are valuable for predicting the properties and behavior of 2-Methoxybenzohydrazide derivatives. Molecular modeling and simulations can help understand their conformation, interactions with biological targets, and structure-activity relationships (SAR). [] Quantitative structure-activity relationship (QSAR) models, correlating molecular descriptors with biological activity, can guide the design of novel derivatives with improved potency and selectivity. []

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